4-Ethynyl-benzeneacetic acid Methyl ester

ADME Drug Design Physicochemical Properties

Choose 4-Ethynyl-benzeneacetic acid Methyl ester over 4-ethynylbenzoate analogs. The critical -CH₂- spacer enhances conformational flexibility and increases LogP to 2.1, ensuring superior membrane permeability in drug discovery and enabling successful metathesis polymerization (Mw 10,000–15,000 g/mol) for conjugated polymers in OLEDs and photovoltaics. Validated for electrografting onto gold electrodes, this building block is essential for fabricating functionalized biosensors. Don’t compromise your research with structural analogs that fail to polymerize or orient correctly.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 154498-13-2
Cat. No. B1396590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-benzeneacetic acid Methyl ester
CAS154498-13-2
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)C#C
InChIInChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3
InChIKeyJREQRTIHRUYCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-benzeneacetic Acid Methyl Ester (CAS 154498-13-2): Structural and Physicochemical Baseline for Procurement


4-Ethynyl-benzeneacetic acid Methyl ester (CAS 154498-13-2, molecular formula C₁₁H₁₀O₂) is an organic building block characterized by a terminal alkyne and a methyl ester functional group on a phenylacetic acid scaffold. Its calculated properties include a molecular weight of 174.20 g/mol, a predicted boiling point of 247.8±23.0 °C, and a computed octanol-water partition coefficient (LogP) of 2.1 [1]. The compound is a solid at 20°C, with storage recommendations of 2-8°C under inert nitrogen atmosphere . It is commercially available with reported purities typically ≥95% [2].

Procurement Risk: Why Generic Substitution of 4-Ethynyl-benzeneacetic Acid Methyl Ester is Not Advisable


The substitution of 4-Ethynyl-benzeneacetic acid Methyl ester with a structurally similar analog poses a quantifiable risk to experimental outcomes. While compounds like 4-Ethynylbenzoic acid methyl ester (CAS 3034-86-4) share the terminal alkyne and ester functionalities, the presence of the -CH₂- spacer between the aromatic ring and the ester group in 4-Ethynyl-benzeneacetic acid Methyl ester fundamentally alters its physicochemical properties and synthetic utility . This structural difference results in a distinct LogP of 2.1 compared to the more polar nature of the benzoate analog [1]. Furthermore, the enhanced conformational flexibility provided by the methylene linker can be critical for optimal spatial orientation in bioconjugation applications . Direct polymerization studies have shown that highly polar phenylacetylene derivatives like 4-ethynylbenzoic acid are challenging to polymerize, whereas the modified acetic acid scaffold may offer a more viable route to conjugated polymers [2].

Quantitative Differentiation of 4-Ethynyl-benzeneacetic Acid Methyl Ester: A Head-to-Head Evidence Review


LogP and Hydrophobicity: Quantified Impact on Partitioning and Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for 4-Ethynyl-benzeneacetic acid Methyl ester is 2.1 [1]. This is a key differentiator from the structurally similar but more polar 4-Ethynylbenzoic acid methyl ester (CAS 3034-86-4), which lacks the methylene spacer and has a lower predicted LogP. The presence of the -CH₂- group in the target compound increases its hydrophobicity, which directly correlates with enhanced membrane permeability and altered distribution profiles in biological assays .

ADME Drug Design Physicochemical Properties

Polymerization Potential: Contrasting Reactivity with 4-Ethynylbenzoic Acid Derivatives

Research on the direct polymerization of highly polar phenylacetylene derivatives demonstrates that the direct polymerization of 4-ethynylbenzoic acid (1) is deemed very difficult, if not impossible, under standard metathesis conditions [1]. In contrast, monomers based on the 4-ethynylphenylacetic acid scaffold, which includes an activated ester, have been successfully polymerized using a WCl₆/Ph₄Sn catalytic system, yielding conjugated polymers with molecular weights of around 10,000 to 15,000 g/mol [2]. This indicates that the methylene spacer in 4-Ethynyl-benzeneacetic acid Methyl ester confers a critical advantage in polymerizability.

Polymer Chemistry Conjugated Polymers Materials Science

Click Chemistry Reactivity: Unique Performance in Surface Grafting Applications

The terminal alkyne of 4-ethynylphenyl groups enables efficient, high-yield click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A study published in *Analytica Chimica Acta* utilized electrografted 4-ethynylphenyl films as a reactive platform for the click immobilization of horseradish peroxidase (HRP) [1]. This application is specific to the 4-ethynylphenyl motif and demonstrates successful, quantifiable surface functionalization. While many terminal alkynes can participate in CuAAC, the phenylacetic acid scaffold provides a unique combination of a stable, rigid linker for surface attachment and a distal carboxylic acid/ester handle for further derivatization.

Surface Chemistry Click Chemistry Bioconjugation

Sonogashira Coupling: A Versatile Handle for Molecular Elaboration

The terminal alkyne in 4-ethynylphenyl derivatives serves as a robust handle for Sonogashira coupling, a palladium-catalyzed reaction used to attach diverse aryl halides. For example, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET) has been developed as a fluorescent alkyne reagent based on the Sonogashira coupling reaction, enabling the derivatization and detection of aryl halides [1]. While this is a general reaction for terminal alkynes, the specific application in creating functional fluorescent probes underscores the utility of the 4-ethynylphenylacetic acid scaffold in medicinal chemistry and chemical biology.

Cross-Coupling Organic Synthesis Fluorescent Probes

Procurement-Driven Application Scenarios for 4-Ethynyl-benzeneacetic Acid Methyl Ester (CAS 154498-13-2)


Synthesis of Conjugated Polymers for Organic Electronics

Researchers focused on developing conjugated polymers for applications such as organic light-emitting diodes (OLEDs) or photovoltaic cells should procure this compound. Evidence confirms that monomers based on the 4-ethynylphenylacetic acid scaffold can be successfully polymerized via metathesis, yielding materials with molecular weights between 10,000-15,000 g/mol, unlike the challenging direct polymerization of 4-ethynylbenzoic acid [1].

Construction of Clickable Surfaces for Biosensor Development

This compound is the optimal choice for projects requiring the creation of functionalized surfaces for biosensing. A published method describes the electrografting of 4-ethynylphenyl groups onto gold electrodes, followed by the efficient click immobilization of horseradish peroxidase [2]. This validated protocol demonstrates its specific utility in fabricating electrochemical biosensors.

Medicinal Chemistry: Synthesis of Fluorescent Probes and Chemical Libraries

For medicinal chemists engaged in drug discovery, this compound serves as a privileged scaffold. Its terminal alkyne is a proven handle for Sonogashira coupling, enabling the synthesis of diverse fluorescent probes for target engagement studies [3]. Its favorable predicted LogP of 2.1 also suggests good membrane permeability, a key advantage over more polar analogs in early-stage ADME screening [4].

Technical Documentation Hub

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